N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that features a bipyridine moiety linked to a thiophene ring via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction with a suitable thiophene derivative.
Formation of the acetamide linkage: This step involves the reaction of the bipyridine-thiophene intermediate with an acetamide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in bioimaging or as a probe due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide depends on its specific application:
In catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
In biology: It may interact with specific biomolecules, altering their function or localization.
In medicine: It could target specific cellular pathways or receptors, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
Thiophene-2-carboxamide: A compound with similar structural features.
N-(Pyridin-2-ylmethyl)-2-(thiophen-3-yl)acetamide: A closely related compound with a different substitution pattern.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of bipyridine and thiophene moieties, which may confer distinct electronic, photophysical, and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(9-14-4-7-22-12-14)20-10-13-3-6-19-16(8-13)15-2-1-5-18-11-15/h1-8,11-12H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQPEYOVCMWPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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